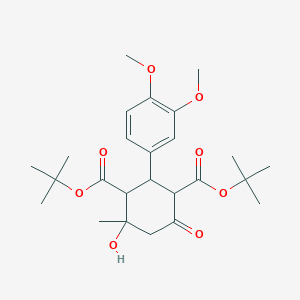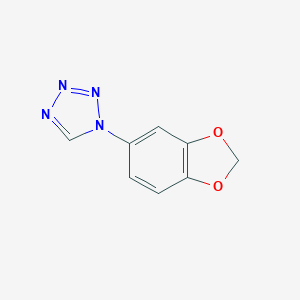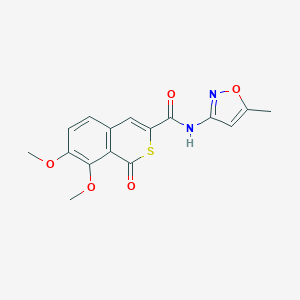
7,8-dimethoxy-N-(5-methyl-3-isoxazolyl)-1-oxo-1H-isothiochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-dimethoxy-N-(5-methyl-3-isoxazolyl)-1-oxo-1H-isothiochromene-3-carboxamide, commonly known as DMOTC, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DMOTC belongs to the class of isothiochromene derivatives and has been studied extensively for its potential use in treating various diseases.
作用機序
The mechanism of action of DMOTC is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes involved in disease progression. DMOTC has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in cancer cell growth and inflammation. DMOTC has also been shown to activate the Nrf2/ARE pathway, which is involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMOTC has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. DMOTC has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. DMOTC has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In cancer research, DMOTC has been shown to induce apoptosis and inhibit cancer cell growth.
実験室実験の利点と制限
One advantage of using DMOTC in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. One limitation of using DMOTC in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
For DMOTC research include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. DMOTC has shown promising results in cancer, inflammation, and neurological research, and further studies could lead to the development of new treatments for these diseases.
合成法
The synthesis of DMOTC involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the isothiochromene ring. The final step involves the reaction of the isothiochromene with N,N-dimethylformamide dimethyl acetal to form DMOTC.
科学的研究の応用
DMOTC has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DMOTC has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that DMOTC can reduce inflammation and oxidative stress in animal models. In neurological research, DMOTC has been shown to have neuroprotective properties and can improve cognitive function in animal models.
特性
IUPAC Name |
7,8-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisothiochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-8-6-12(18-23-8)17-15(19)11-7-9-4-5-10(21-2)14(22-3)13(9)16(20)24-11/h4-7H,1-3H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMAZBPUVFSJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C(=C(C=C3)OC)OC)C(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-N-(5-methyl-3-isoxazolyl)-1-oxo-1H-isothiochromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-Dimethoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B366930.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B366939.png)

![4-[2-(4-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B366998.png)
![1-Benzenesulfonyl-4-benzo[1,3]dioxol-5-ylmethyl-piperazine](/img/structure/B367004.png)
![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)
![3-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B367009.png)
![{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367013.png)
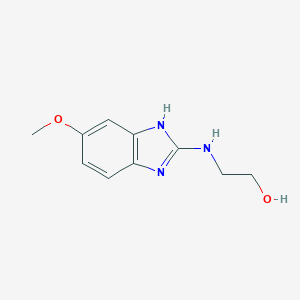
![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B367041.png)
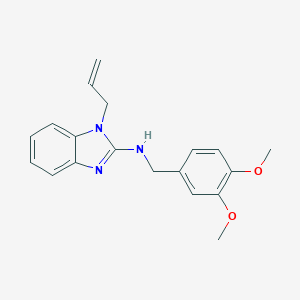
![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)
